3-Ethynyl-5-methylpyridin-2(1H)-one
Description
3-Ethynyl-5-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2, an ethynyl (-C≡CH) substituent at position 3, and a methyl (-CH₃) group at position 5. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for applications like click chemistry or covalent binding in drug design.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-ethynyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-6(2)5-9-8(7)10/h1,4-5H,2H3,(H,9,10) |
InChI Key |
LSCNYYDXOWWMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridin-2(1H)-one.
Ethynylation: The ethynyl group is introduced at the third position of the pyridine ring through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as ethynyltrimethylsilane.
Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride to yield the final product.
Industrial Production Methods
Industrial production of 3-Ethynyl-5-methylpyridin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-ethynyl-5-methylpyridin-2-carboxaldehyde.
Reduction: Formation of 3-ethyl-5-methylpyridin-2(1H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethynyl-5-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-2(1H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-Ethynyl-5-methylpyridin-2(1H)-one with structurally related analogs:
Substituent Effects at Position 3
- 3-Ethynyl Group : The ethynyl moiety confers unique reactivity, enabling participation in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). This contrasts with aryl or halogen substituents in other analogs.
- 3-Aryl Groups: Compounds such as 3-([1,1′-biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73) and 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74) feature bulky aryl groups at position 3, which enhance π-π stacking interactions but may reduce solubility .
- 3-Halogen Groups: 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one () contains bromine and chlorine at positions 5 and 3, respectively.
Substituent Effects at Position 5
- 5-Methyl Group : The methyl group in the target compound offers steric bulk without significant electronic effects, favoring metabolic stability compared to polar substituents.
- 5-Phenylamino Group: Analogs like 73–75 () incorporate a phenylamino group at position 5, which introduces hydrogen-bonding capabilities but may increase susceptibility to oxidative metabolism .
- 5-Amino Group: 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one () includes an amino group, enhancing solubility and basicity, which could influence pharmacokinetics .
Data Table: Key Properties of Pyridin-2(1H)-one Derivatives
Research Findings and Implications
- Reactivity : The ethynyl group in the target compound offers a strategic handle for further functionalization, unlike halogen or aryl-substituted analogs .
- Safety Profile: Halogenated derivatives () may pose higher toxicity risks compared to alkyl- or amino-substituted pyridinones, necessitating rigorous safety evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
